molecular formula C9H14BNO2S B567196 (6-(Butylthio)pyridin-3-yl)boronic acid CAS No. 1256345-89-7

(6-(Butylthio)pyridin-3-yl)boronic acid

Cat. No. B567196
M. Wt: 211.086
InChI Key: VTOUPYDFQWNMCB-UHFFFAOYSA-N
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Description

“(6-(Butylthio)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C9H14BNO2S . It is a type of boronic acid, which are compounds that have been widely studied in medicinal chemistry .

Scientific Research Applications

  • Suzuki Cross-Coupling Reactions : Boronic acids, including (6-(Butylthio)pyridin-3-yl)boronic acid, are often utilized in Suzuki cross-coupling reactions. This process involves the coupling of boronic acids with aryl halides, facilitated by a palladium catalyst, to create various biaryl compounds. These reactions are fundamental in creating new chemical compounds for various applications (Bouillon et al., 2003).

  • Chemical Catalysis : Studies have shown that organic derivatives of boronic acid, like (6-(Butylthio)pyridin-3-yl)boronic acid, can interact with organometallic systems to explore new reaction pathways. This interaction is crucial for advancements in chemical catalysis (Anaby et al., 2014).

  • Synthesis of Heteroarylpyridine Derivatives : Boronic acids are used in the synthesis of various heteroarylpyridine derivatives. These compounds have potential applications in pharmaceuticals and material science (Smith et al., 2008).

  • Formation of Borylated Complexes : In pharmaceutical applications, boronic acids are vital in the synthesis of active pharmaceutical ingredients (APIs) through borylation reactions. These reactions are key to developing new drug candidates with potential anti-cancer and anti-tuberculosis properties (Sanghavi et al., 2022).

  • Development of Chemosensors : Certain boronic acids, including derivatives of (6-(Butylthio)pyridin-3-yl)boronic acid, have been studied for their potential use in developing organoboron-based chemosensors. These sensors can detect various analytes based on changes in fluorescence or color (Sundararaman et al., 2005).

  • Synthesis of Pyridine-Based Heteroaromatic Boronic Acid Derivatives : An innovative synthesis method for pyridine-based heteroaromatic boronic acid derivatives has been developed. This method is efficient for producing a range of functionalized heterocycles from accessible starting materials (Mora-Radó et al., 2016).

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that the studies with boronic acids, including “(6-(Butylthio)pyridin-3-yl)boronic acid”, will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

(6-butylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOUPYDFQWNMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Butylthio)pyridin-3-yl)boronic acid

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